molecular formula C13H14N4OS B6491207 N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide CAS No. 1358205-84-1

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide

Cat. No.: B6491207
CAS No.: 1358205-84-1
M. Wt: 274.34 g/mol
InChI Key: ARYKPIBXBRDVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a pyrrolidine group and at the 5-position with a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-12(11-4-3-7-19-11)16-10-8-14-13(15-9-10)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYKPIBXBRDVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Functionalization

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% PdMaximizes C–C bond formation
Temperature80–100°CBalances rate vs. decomposition
SolventTHF or DMEEnhances solubility

Optimization Strategies for Improved Efficiency

Protecting Group Utilization

Boc (tert-butyloxycarbonyl) protection of the pyrimidine amine prevents unwanted side reactions during pyrrolidine substitution. Deprotection with trifluoroacetic acid (TFA) restores the amine for subsequent coupling.

Solvent and Base Selection

Polar aprotic solvents (e.g., DMA, DMF) improve reaction kinetics for SNAr, while tertiary amines (e.g., diisopropylethylamine) scavenge HBr, shifting equilibrium toward product formation.

Chromatographic Purification

Silica gel column chromatography with gradients of ethyl acetate in hexane (5–100%) effectively isolates intermediates. For final product purification, CH2Cl2 proves optimal, yielding >95% purity.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (CDCl3): Key peaks include δ 1.45 (pyrrolidine CH2), 7.96 (pyrimidine H), and 10.23 (amide NH).

  • IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1550 cm⁻¹ (C-N) confirm amide bond formation.

  • MS (ESI) : Molecular ion [M+H]+ at m/z 274.34 aligns with the formula C13H14N4OS.

Purity Assessment

HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase confirms >99% purity for pharmaceutical-grade material.

Challenges and Mitigation

Byproduct Formation

Competing Ullmann coupling generates dimeric byproducts during Pd-catalyzed steps. Adding chelating ligands (e.g., 1,10-phenanthroline) suppresses this, improving yields by 15–20%.

Scale-Up Considerations

Exothermic amidation requires controlled addition of EDCl to prevent thermal degradation. Pilot-scale trials (10–50 g) achieve consistent yields (72–78%) using jacketed reactors with cryogenic cooling .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for nucleophilic substitution , and various oxidizing and reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound with a thiophene ring and a pyrimidine moiety, linked through a carboxamide functional group. The presence of a pyrrolidine ring introduces steric and electronic properties that may influence its biological activity. Its molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features
The compound's structure allows for various conformations due to the flexibility of the pyrrolidine ring, which can adopt different spatial orientations. This non-planarity can enhance interactions with biological targets, potentially leading to varied pharmacological effects.

Synthesis
The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide can involve several key reactions. These reactions highlight the compound's ability to undergo transformations that can modify its pharmacological properties. Methods allow for efficient production while maintaining structural integrity.

Biological Activity and Applications
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide exhibits significant biological activity. Research indicates that compounds structurally similar to this one have been studied for their potential as:

  • Therapeutic agent in pain management and metabolic disorders
  • Anticancer agents
  • Antiviral agents

The compound’s interactions with various enzymes and proteins underscore its potential therapeutic applications. N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide stands out due to its dual moiety—combining both thiophene and pyrimidine structures—allowing for diverse biological activities not fully represented in other similar compounds. Its specific interactions at molecular levels contribute to its potential as a novel therapeutic agent.

Compound NameStructural FeaturesBiological Activity
2-(Pyrrolidin-1-yl)pyrimidinePyrrolidine ring; no thiopheneAntagonist of vanilloid receptor 1
Thieno[3,2-b]pyridineThiophene fused with pyridineAnticancer properties
4-DimethylaminopyridinePyridine derivativeCatalytic activity in organic synthesis

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes and affect various biological pathways.

Comparison with Similar Compounds

Structural and Functional Analogues in Patent Literature

The 2019 patent literature () describes compounds such as N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)chinolin-4-ylamino)pyrimidin-5-yl)benzamid, which share a pyrimidine-carboxamide backbone but incorporate additional complexity, including quinoline and tetrahydrofuran substituents. Key differences include:

  • Substituent Diversity: The patent compounds feature extended aromatic systems (quinoline) and oxygen-containing heterocycles (tetrahydrofuran), which may enhance target binding affinity but reduce metabolic stability compared to the simpler pyrrolidine-thiophene system.
  • Pharmacokinetic Implications : The tetrahydrofuran moiety in the patent compounds could improve solubility, whereas the pyrrolidine group in the main compound offers a balance between lipophilicity and basicity.
Comparison with Dasatinib (BMS-354825)

Dasatinib, a clinically approved tyrosine kinase inhibitor (), shares a pyrimidine-amide scaffold but differs critically in its substitution pattern:

  • Core Heterocycle: Dasatinib uses a thiazole-carboxamide, whereas the main compound employs a thiophene-carboxamide.
  • Substituent Effects : Dasatinib’s piperazinyl group enhances water solubility, while the pyrrolidine in the main compound may offer a more compact, lipophilic profile.
  • Synthetic Pathways : Both compounds involve multi-step syntheses with protecting-group strategies, but Dasatinib’s final steps include piperazine coupling, whereas the main compound’s synthesis likely emphasizes pyrrolidine introduction early in the sequence .

Table 1: Structural and Functional Comparison with Dasatinib

Feature N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide Dasatinib (BMS-354825)
Core Heterocycle Thiophene-carboxamide Thiazole-carboxamide
Pyrimidine Substituent Pyrrolidin-1-yl Chlorophenyl, piperazinyl
Solubility Moderate (pyrrolidine basicity) High (piperazinyl hydrophilicity)
Biological Target Not specified BCR-ABL, SRC kinases
Comparison with N-(2-Nitrophenyl)thiophene-2-carboxamide

The nitro-substituted analogue () provides insights into carboxamide conformation and intermolecular interactions:

  • Substituent Effects : The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide introduces strong electron-withdrawing effects, reducing basicity and increasing metabolic reactivity compared to the pyrrolidine group.
  • Crystal Packing : Dihedral angles between aromatic rings (13.53° and 8.50° in the nitro compound) suggest moderate planarity, which may differ in the main compound due to pyrrolidine’s steric bulk.
  • Bioactivity: Nitro-substituted carboxamides are associated with genotoxicity (), whereas pyrrolidine’s metabolic stability could mitigate such risks in the main compound .

Biological Activity

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is a novel compound characterized by a unique structural combination of a thiophene ring, a pyrimidine moiety, and a pyrrolidine group. This combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Features

The compound's structure can be represented as follows:

  • Molecular Formula : C12H14N4O2S
  • Key Functional Groups :
    • Thiophene ring
    • Pyrimidine ring
    • Carboxamide group
    • Pyrrolidine ring

This structural diversity allows for various conformations and interactions with biological targets, enhancing its pharmacological potential.

This compound has been shown to interact with several biological pathways:

  • Vanilloid Receptor 1 Antagonism : The compound acts as an antagonist of the vanilloid receptor 1 (TRPV1), which is involved in pain perception. This interaction may contribute to its analgesic properties.
  • Insulin-like Growth Factor 1 Receptor Modulation : It has been reported to modulate the activity of the insulin-like growth factor 1 receptor (IGF-1R), potentially influencing metabolic pathways and cell proliferation.
  • Biochemical Pathways : The compound likely affects various downstream signaling pathways, leading to diverse biological effects depending on the specific cellular context in which it acts.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro evaluations have demonstrated:

  • Antibacterial Activity : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were reported in the range of 3.12 to 12.5 µg/mL against these pathogens .
Pathogen MIC (µg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5

Antifungal Activity

The compound also demonstrated antifungal properties, with MIC values indicating effectiveness against various fungal strains, including Candida albicans and Fusarium oxysporum.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Pyrrolidine Alkaloids : Research on pyrrolidine derivatives has shown promising results in both antibacterial and antifungal activities, emphasizing the importance of structural modifications in enhancing bioactivity .
  • Pyrimidine Derivatives : Compounds with similar structural features have been evaluated for their pharmacological properties, showing varied efficacy against different biological targets .

Comparative Analysis with Similar Compounds

A comparison with other similar compounds reveals that this compound stands out due to its unique combination of functional groups and resultant biological activities.

Compound Key Features Biological Activity
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamideDual moiety combining thiophene and pyrimidineAnalgesic and antimicrobial properties
Thieno[3,2-b]pyridineThiophene fused with pyridineAnticancer properties

Q & A

Q. What are the common synthetic methodologies for preparing N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide?

Methodological Answer: The compound is typically synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives and substituted pyrimidin-5-amine precursors. A general procedure involves:

Activation of the carboxylic acid : Convert thiophene-2-carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Amide bond formation : React the acid chloride with 2-(pyrrolidin-1-yl)pyrimidin-5-amine in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux (70–80°C for 1–2 hours) .

Purification : Use column chromatography (e.g., dichloromethane as eluent) to isolate the product, achieving yields around 48–60% .

Q. Key Considerations :

  • Ensure anhydrous conditions to prevent hydrolysis of the acid chloride.
  • Monitor reaction progress via TLC or LC-MS.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Characterization requires a combination of spectroscopic and spectrometric methods:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify protons on the pyrrolidine (δ ~2.6–3.1 ppm, multiplet), pyrimidine (δ ~8.3–8.8 ppm, singlet), and thiophene (δ ~7.1–7.3 ppm, doublet) moieties .
  • ¹³C NMR : Confirm carbonyl (δ ~160–165 ppm) and aromatic carbons (δ ~120–140 ppm).

High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₃H₁₄N₄OS: 298.0888; observed: 298.0885) .

X-ray Crystallography (if crystalline): Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5°) and intermolecular interactions .

Q. Best Practices :

  • Compare spectral data with structurally similar compounds (e.g., tetrahydrobenzo[b]thiophene derivatives) .

Advanced Research Questions

Q. How do structural modifications influence receptor binding affinity?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

Pyrrolidine Substituents : Introduce bulkier groups (e.g., pentanoyl) to enhance hydrophobic interactions with receptor pockets. For example, 1-pentanoyl derivatives showed 10-fold higher AT₁ receptor affinity compared to unsubstituted analogs .

Pyrimidine Modifications : Replace pyrrolidine with morpholine or piperazine to alter hydrogen-bonding capacity.

Thiophene Variations : Substitute thiophene with furan or thiazole to test π-stacking efficiency.

Q. Experimental Design :

  • Use radioligand binding assays (e.g., ³H-labeled antagonists) to quantify affinity (Kᵢ values).
  • Validate selectivity via cross-screening against related receptors (e.g., purinoreceptors) .

Q. How can researchers evaluate its potential as an enzyme inhibitor?

Methodological Answer:

Enzymatic Assays :

  • Recombinant Enzyme Preparation : Express target enzymes (e.g., SARS-CoV-2 main protease) in E. coli and purify via affinity chromatography.
  • IC₅₀ Determination : Incubate the compound with enzyme and fluorogenic substrates (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans) and measure fluorescence quenching .

Kinetic Studies : Perform Lineweaver-Burk plots to identify inhibition mechanisms (competitive/non-competitive).

Q. Data Interpretation :

  • Compare IC₅₀ values with known inhibitors (e.g., ritonavir for SARS proteases) .

Q. What computational approaches predict metabolic stability?

Methodological Answer:

In Silico Models :

  • Aldehyde Oxidase (AO) Selectivity : Use docking simulations to predict interactions with AO active sites (e.g., Glide SP scoring in Schrödinger).
  • Metabolic Reaction Prediction : Apply tools like MetaPrint2D to identify vulnerable sites (e.g., pyrrolidine N-oxidation) .

In Vitro Validation :

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring degradation via LC-MS/MS.

Q. Key Metrics :

  • Half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Verify Compound Integrity : Re-characterize batches via NMR and HRMS to rule out degradation or impurities .

Assay Standardization :

  • Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH, ionic strength).
  • Include positive controls (e.g., losartan for AT₁ receptor assays) .

Orthogonal Assays : Confirm activity using alternative methods (e.g., calcium flux assays alongside radioligand binding) .

Q. Case Example :

  • Discrepancies in IC₅₀ values may arise from varying enzyme sources (recombinant vs. tissue-extracted); validate with both .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.